N-Isopropyl-3-piperidinecarboxamide hydrochloride N-Isopropyl-3-piperidinecarboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 937725-06-9
VCID: VC2674077
InChI: InChI=1S/C9H18N2O/c1-7(2)11-9(12)8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)
SMILES: CC(C)NC(=O)C1CCCNC1.Cl
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol

N-Isopropyl-3-piperidinecarboxamide hydrochloride

CAS No.: 937725-06-9

Cat. No.: VC2674077

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

N-Isopropyl-3-piperidinecarboxamide hydrochloride - 937725-06-9

Specification

CAS No. 937725-06-9
Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
IUPAC Name N-propan-2-ylpiperidine-3-carboxamide
Standard InChI InChI=1S/C9H18N2O/c1-7(2)11-9(12)8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)
Standard InChI Key MQGOGOIJRYXDQI-UHFFFAOYSA-N
SMILES CC(C)NC(=O)C1CCCNC1.Cl
Canonical SMILES CC(C)NC(=O)C1CCCNC1

Introduction

Chemical Identity and Structure

N-Isopropyl-3-piperidinecarboxamide hydrochloride features a piperidine ring with a carboxamide functional group at the 3-position and an isopropyl group attached to the nitrogen atom of the carboxamide. The compound exists as a hydrochloride salt, which typically enhances its stability and solubility in aqueous solutions.

Basic Properties

PropertyValue
CAS Number937725-06-9
Molecular FormulaC9H19ClN2O
Molecular WeightApproximately 206.71 g/mol
IUPAC NameN-Isopropyl-3-piperidinecarboxamide hydrochloride
Physical AppearanceWhite to off-white crystalline solid

The molecular structure consists of a six-membered piperidine ring with a carboxamide substituent at the 3-position. The carboxamide nitrogen bears an isopropyl group, and the compound is stabilized as a hydrochloride salt. This structure can be distinguished from its structural isomer, N-Isopropyl-2-piperidinecarboxamide hydrochloride, where the carboxamide group is positioned at the 2-position of the piperidine ring.

Structure-Activity Relationships

Comparison with Related Derivatives

The positioning of the carboxamide group on the piperidine ring significantly influences biological activity. In contrast to the 2-position isomer (N-Isopropyl-2-piperidinecarboxamide hydrochloride), the 3-position substitution in our target compound may confer different receptor binding properties and pharmacokinetic characteristics.

Another related compound, 3-Piperidinecarboxamide, N,N-diethyl- (CAS: 3367-95-1), differs in having two ethyl groups on the carboxamide nitrogen instead of a single isopropyl group. This structural difference affects both physical properties and potential biological interactions .

Effect of Substitution Patterns

The influence of various substitution patterns on piperidine derivatives has been investigated in related compounds. For instance, in the development of metabotropic glutamate receptor 2 positive allosteric modulators, researchers found that specific modifications on related heterocyclic systems significantly impacted potency and pharmacokinetic properties .

Similar structure-activity relationship principles may apply to N-Isopropyl-3-piperidinecarboxamide hydrochloride, where the isopropyl group and the 3-position of the carboxamide are likely critical determinants of its biological activity profile.

Analytical Characterization

Spectroscopic Analysis

For definitive identification and purity assessment of N-Isopropyl-3-piperidinecarboxamide hydrochloride, several analytical techniques would be appropriate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide structural confirmation through characteristic chemical shifts for the piperidine ring, carboxamide group, and isopropyl moiety.

  • Mass Spectrometry (MS): Expected to show a molecular ion peak consistent with the molecular weight, along with fragmentation patterns characteristic of piperidine carboxamides.

  • Infrared (IR) Spectroscopy: Would display distinctive absorption bands for N-H stretching, C=O stretching of the amide, and C-N stretching.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods would be valuable for purity determination and quantitative analysis. These techniques could be optimized for the specific physicochemical properties of N-Isopropyl-3-piperidinecarboxamide hydrochloride.

Comparative Analysis with Structural Isomers

Position Isomers

CompoundPosition of CarboxamideCAS NumberKey Differences
N-Isopropyl-3-piperidinecarboxamide HCl3-position937725-06-9Subject of this review
N-Isopropyl-2-piperidinecarboxamide HCl2-position1236261-07-6Different spatial arrangement affects receptor binding
N-Isopropyl-4-piperidinecarboxamide HCl4-positionNot specifiedLikely different pharmacological profile

The positional isomers exhibit different three-dimensional structures, resulting in potentially significant differences in biological activity and physicochemical properties. The 3-position carboxamide in our target compound creates a specific spatial arrangement that would interact uniquely with biological receptors compared to the 2-position isomer.

Substituent Variations

Variations in the N-substituent of the carboxamide group also create important structural differences. For example, N,N-Diethyl-3-piperidinecarboxamide differs from our target compound in having two ethyl groups rather than an isopropyl group attached to the carboxamide nitrogen . This modification changes the steric bulk and electronic distribution around the amide nitrogen, potentially affecting binding characteristics and metabolic stability.

Research Applications and Future Directions

Current Research Status

N-Isopropyl-3-piperidinecarboxamide hydrochloride is primarily used in chemical research settings. Its specific applications include:

  • Serving as a chemical building block for medicinal chemistry programs

  • Use as a reference standard for analytical methods

  • Potential role as a pharmacological probe for investigating specific receptor systems

Future Research Opportunities

Several promising research directions for N-Isopropyl-3-piperidinecarboxamide hydrochloride include:

  • Comprehensive pharmacological profiling to identify specific biological targets

  • Structure optimization to enhance potency, selectivity, or pharmacokinetic properties

  • Development of more efficient and scalable synthetic methods

  • Investigation of potential applications in neurological disorders, based on the activity profiles of related piperidine derivatives

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